Regioisomeric Advantage: 2- to 3-Fold Superior Potency of Carbazol-1-one Scaffold over Carbazol-4-one Scaffold in HIV Integrase Inhibition
A direct regioisomeric comparison study of conformationally restrained α,γ-diketo acid inhibitors of HIV integrase revealed that analogs built upon the carbazol-1-one core (Compounds 7-8) exhibited a 2- to 3-fold increase in inhibitory activity compared to structurally analogous compounds built upon the carbazol-4-one core (Compounds 5 and 6) [1].
| Evidence Dimension | HIV integrase inhibitory activity (fold-increase) |
|---|---|
| Target Compound Data | Carbazol-1-one containing DKA analogs (Compounds 7-8): 2- to 3-fold more active |
| Comparator Or Baseline | Carbazol-4-one containing DKA analogs (Compounds 5 and 6): Baseline activity (1-fold) |
| Quantified Difference | +100% to +200% (2- to 3-fold increase) |
| Conditions | In vitro HIV integrase strand transfer assay |
Why This Matters
This evidence directly demonstrates that the 1-one regioisomer of the tetrahydrocarbazolone scaffold, which 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one possesses, provides a significant intrinsic potency advantage over the 4-one regioisomer, guiding rational scaffold selection in antiviral drug discovery.
- [1] Li, X.; Vince, R. Conformationally restrained carbazolone-containing α,γ-diketo acids as inhibitors of HIV integrase. Bioorg. Med. Chem. 2006, 14 (9), 2942-2955. View Source
